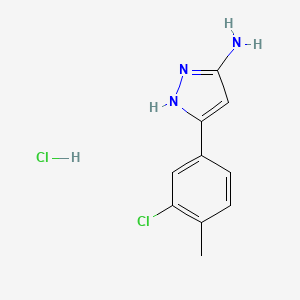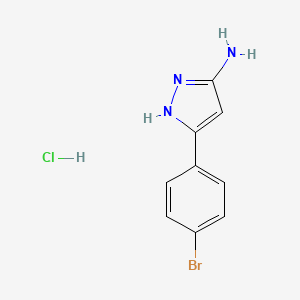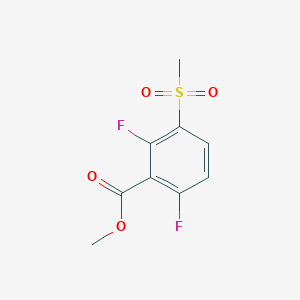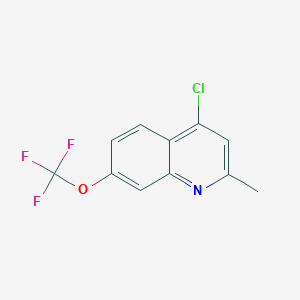![molecular formula C7H16N2O4 B13717837 2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)
2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Methoxyethoxy)ethoxy]acetohydrazide is an organic compound with a complex structure that includes multiple ether and hydrazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide typically involves the reaction of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(2-Methoxyethoxy)ethoxy]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparación Con Compuestos Similares
2-[2-(2-Methoxyethoxy)ethoxy]acetohydrazide can be compared with other similar compounds such as:
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Similar structure but lacks the hydrazide group, making it less reactive in certain chemical reactions.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains an alcohol group instead of a hydrazide, leading to different chemical and biological properties.
2-[2-(2-Methoxyethoxy)ethoxy]acetohydrazine: Similar to the target compound but with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of ether and hydrazide functional groups, which provide a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H16N2O4 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide |
InChI |
InChI=1S/C7H16N2O4/c1-11-2-3-12-4-5-13-6-7(10)9-8/h2-6,8H2,1H3,(H,9,10) |
Clave InChI |
PIZKGWQSXXRZRP-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


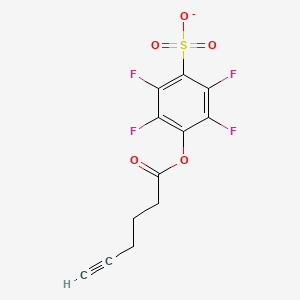
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13717764.png)

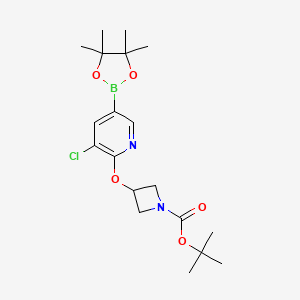
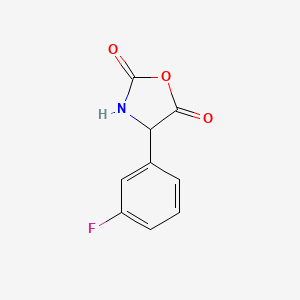
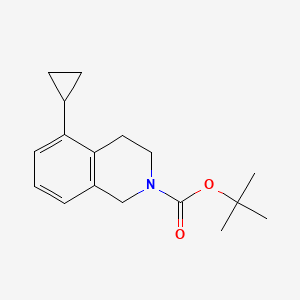
![2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)

